molecular formula C11H22O B3369680 2-Heptyltetrahydrofuran CAS No. 2435-16-7

2-Heptyltetrahydrofuran

Cat. No.: B3369680
CAS No.: 2435-16-7
M. Wt: 170.29 g/mol
InChI Key: VBQKNJGYWOBPMY-UHFFFAOYSA-N
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Description

2-Heptyltetrahydrofuran is an organic compound with the chemical formula C11H22O. It is a member of the tetrahydrofuran family, characterized by a tetrahydrofuran ring substituted with a heptyl group. This compound is known for its applications in various fields, including perfumery and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptyltetrahydrofuran can be synthesized through the reaction of tetrahydrofuran with heptanol. This reaction typically occurs under an inert atmosphere using a base as a catalyst . Another method involves the dehydration of 2-methyl-2,5-undecanediol, which is obtained from the reaction of methylmagnesium bromide and γ-undecanoic acid lactone .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Heptyltetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in substitution reactions where the heptyl group or the tetrahydrofuran ring is modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Heptanoic acid, heptanal.

    Reduction: Heptanol, heptane.

    Substitution: Various substituted tetrahydrofurans depending on the reagents used.

Scientific Research Applications

2-Heptyltetrahydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-heptyltetrahydrofuran involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Heptyltetrahydrofuran is unique due to its specific heptyl substitution, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications where other tetrahydrofuran derivatives may not be suitable.

Properties

IUPAC Name

2-heptyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQKNJGYWOBPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051901
Record name 2-Heptyltetrahydrofuran
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Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2435-16-7, 71662-35-6
Record name 2-Heptyltetrahydrofuran
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Record name Furan, 2-heptyltetrahydro-
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Record name Heptyltetrahydrofuran
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Record name Furan, 2-heptyltetrahydro-
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Record name 2-Heptyltetrahydrofuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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